2,2-Dichloro-1-methylcyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-methylcyclopropanecarbohydrazide: is a chemical compound with the molecular formula C5H8Cl2N2O and a molecular weight of 183.03 g/mol . This compound is known for its unique cyclopropane ring structure, which is substituted with two chlorine atoms and a methyl group. It is primarily used in proteomics research and other biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-methylcyclopropanecarbohydrazide typically involves the reaction of 2,2-dichloro-1-methylcyclopropanecarboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the carbohydrazide derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2-Dichloro-1-methylcyclopropanecarbohydrazide can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced products, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the chlorine atoms or the hydrazide group are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of reduced products with different functional groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,2-Dichloro-1-methylcyclopropanecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-methylcyclopropanecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2,2-Dichloro-1-methylcyclopropanecarboxylic acid
- Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
- 2,2-Dichloro-1-methylcyclopropane-1-carbohydrazide
Comparison: 2,2-Dichloro-1-methylcyclopropanecarbohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity compared to its analogs. The presence of the hydrazide group allows for specific interactions with biological molecules, making it valuable in biochemical and medicinal research .
Properties
IUPAC Name |
2,2-dichloro-1-methylcyclopropane-1-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2N2O/c1-4(3(10)9-8)2-5(4,6)7/h2,8H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWQATHJGVISLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.